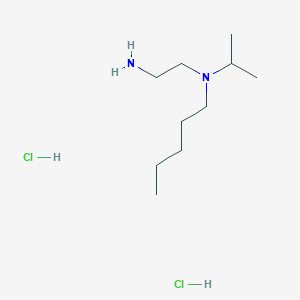

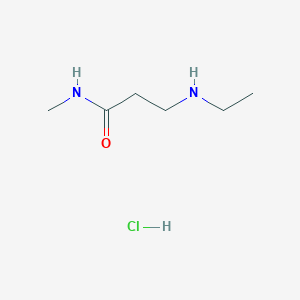

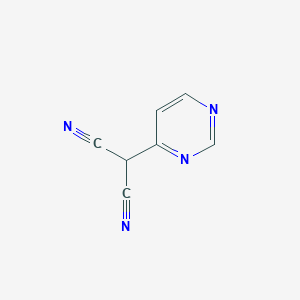

![molecular formula C11H13N B1383530 4-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823343-61-8](/img/structure/B1383530.png)

4-(Bicyclo[1.1.1]pentan-1-yl)aniline

Overview

Description

4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained molecule with a unique structure consisting of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Synthesis Analysis

The synthesis of BCP derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis

The molecular structure of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline consists of a bicyclo[1.1.1]pentane unit attached to an aniline group. The BCP unit adds three-dimensional character and saturation to compounds .Chemical Reactions Analysis

The functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalisation of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such functionalisation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline include a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 282.4±19.0 °C . Its molecular formula is C11H13N and it has a molecular weight of 159.23 g/mol .Scientific Research Applications

Synthesis of Antibacterial Agents

This compound serves as a precursor in synthesizing potent quinolone antibacterial agents like U-87947E, highlighting its role in developing new pharmaceuticals .

Click Chemistry Applications

It is utilized to prepare bicyclo[1.1.1]pentane-derived azides, which are valuable in click chemistry, a modular synthetic approach widely used in bioconjugation and material science .

Molecular Rods and Rotors

Bicyclo[1.1.1]pentane derivatives function as molecular rods and rotors in materials science, contributing to the development of dynamic molecular systems .

Supramolecular Linker Units

These derivatives are investigated as supramolecular linker units, which are essential components in constructing complex molecular architectures .

Liquid Crystals

Their application extends to liquid crystals, which are crucial for display technologies and other optoelectronic devices .

FRET Sensors

They are used in FRET sensors, tools that allow the study of molecular interactions and distances within the nanometer range .

Future Directions

Bicyclo[1.1.1]pentylamines (BPCAs), such as 4-(Bicyclo[1.1.1]pentan-1-yl)aniline, are emerging as sp3-rich surrogates for aniline and its derivatives . The rapid development of radical chemistry enables the assembly of valuable BCPA scaffolds directly through the amination transformation of highly strained [1.1.1]propellanes . This work should ease the transition of BCPA-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of Bicyclo[1.1.1]pentane (BCP), which has been extensively investigated in materials science and drug discovery Bcp derivatives have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The mode of action of 4-(Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

The pharmacokinetics of 4-(Bicyclo[11Bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

The specific molecular and cellular effects of 4-(Bicyclo[11Bcp derivatives have been shown to decrease non-specific binding of lead compounds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The use of bcp derivatives as bioisosteres can potentially circumvent markush structure patent claims on drug candidates .

properties

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBIFTUQBMQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bicyclo[1.1.1]pentan-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

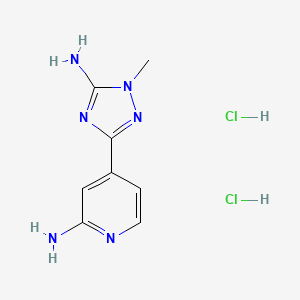

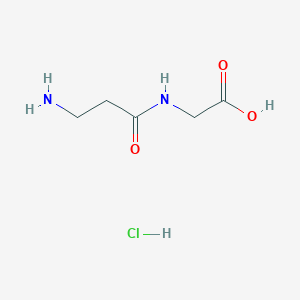

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

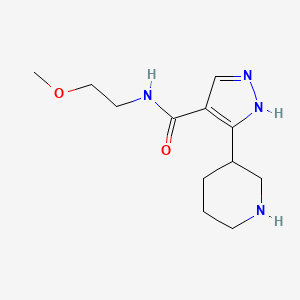

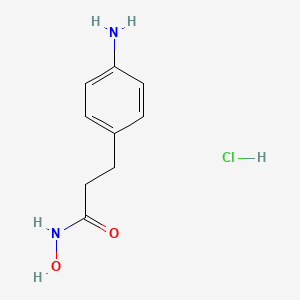

![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)

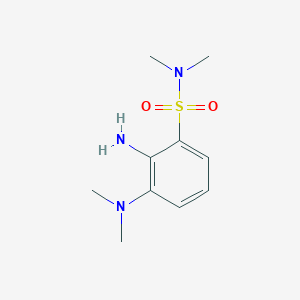

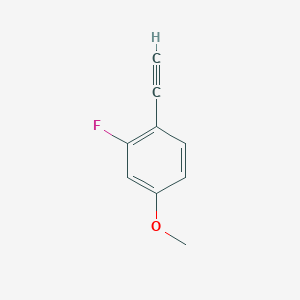

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)